![molecular formula C12H13BrO3 B6354421 Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate CAS No. 1370035-61-2](/img/structure/B6354421.png)
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is a chemical compound with the formula C12H13BrO3 . It has a molecular weight of 285.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate include a boiling point that is not specified . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of New Oxetane Derivatives
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can be used as a starting material for the synthesis of new oxetane derivatives . These derivatives can be further manipulated to access a range of oxetane derivatives .
Formation through Epoxide Opening
This compound can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process involves the use of trimethyloxosulfonium iodide .
Enhancement of Physical Properties in Polymerization
In polymerization kinetics, the addition of oxetanes to formulations is correlated to improvements in polymerization kinetics and polymer properties during dark cure . This can increase the application range for cycloaliphatic epoxides .
Reactivity Improvement in Monomer Combinations
The combination of oxetanes and epoxides can improve the reactivity of each monomer . This can lead to better overall reaction kinetics and improved physical properties of the polymer films .
Exploitation of Dark Cure in Polymerization
The use of oxetanes in conjunction with epoxides can reduce illumination time and exploit dark cure in polymerization systems . This can lead to further property development over the course of hours or days .
Late-stage Modification in Synthesis
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can be used in the late-stage modification of synthesis . This allows for the easy installation of an oxetane ring from simple starting materials .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-11(14)12(7-15-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHSIQHSRQYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate |
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